

# BMS-986224: A Selective Apelin Receptor (APJ) Agonist for Cardiovascular Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986224 |           |
| Cat. No.:            | B6602765   | Get Quote |

# A Technical Guide for Researchers and Drug Development Professionals

Introduction: BMS-986224 is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] It was developed as a potential therapeutic agent for heart failure.[1] The endogenous ligand for APJ is apelin, a peptide with beneficial cardiovascular effects, including increased cardiac contractility and vasodilation.[3][4] However, the therapeutic utility of native apelin is limited by its short half-life. [3][5] BMS-986224 was designed to mimic the pharmacological actions of apelin with an improved pharmacokinetic profile suitable for chronic oral administration.[3][6] This document provides a comprehensive technical overview of BMS-986224, including its mechanism of action, preclinical data, experimental protocols, and associated signaling pathways. Although investigated in Phase 1 clinical trials, its development was discontinued.[7][8]

## **Mechanism of Action and In Vitro Pharmacology**

**BMS-986224** acts as a high-affinity agonist at the APJ receptor, demonstrating a binding and signaling profile remarkably similar to the most active endogenous apelin fragment, (Pyr1) apelin-13.[3][5] Preclinical studies have shown that **BMS-986224** is highly selective for the APJ receptor with no significant off-target activity at other cardiovascular GPCRs.[3]

## **Binding Affinity**



**BMS-986224** exhibits potent binding to the APJ receptor across multiple species. Radioligand binding assays have demonstrated its high affinity, comparable to that of the endogenous ligand.[3][6]

Table 1: Comparative Binding Affinity (Ki) of **BMS-986224** and (Pyr1) apelin-13 for the APJ Receptor

| Species                                                   | BMS-986224 Ki (nmol/L) | (Pyr1) apelin-13 Ki<br>(nmol/L) |
|-----------------------------------------------------------|------------------------|---------------------------------|
| Human                                                     | 0.074[9]               | 0.169[9]                        |
| Rat                                                       | 0.049[9]               | 0.064[9]                        |
| Monkey                                                    | Data not available     | Data not available              |
| Dog                                                       | Data not available     | Data not available              |
| Source: Gargalovic P, et al.<br>Circ Heart Fail. 2021.[3] |                        |                                 |

### **Functional Activity**

**BMS-986224** effectively mimics the intracellular signaling cascades initiated by (Pyr1) apelin-13 upon APJ receptor activation. This includes G protein-dependent pathways and β-arrestin recruitment.[3][6] Studies in HEK293 cells and human induced pluripotent stem cell-derived cardiomyocytes have confirmed that **BMS-986224** does not exhibit significant signaling bias compared to (Pyr1) apelin-13.[3][5]

Table 2: In Vitro Functional Potency (EC50) of BMS-986224 at the Human APJ Receptor



| Assay                       | BMS-986224 EC50<br>(nmol/L) | (Pyr1) apelin-13<br>EC50 (nmol/L) | Cell Line |
|-----------------------------|-----------------------------|-----------------------------------|-----------|
| cAMP Inhibition             | 0.02[6]                     | 0.05[6]                           | HEK293 ZF |
| β-Arrestin Recruitment      | See Figure 2                | See Figure 2                      | CHO-K1    |
| ERK Phosphorylation         | See Figure 2                | See Figure 2                      | HEK293 ZF |
| Receptor<br>Internalization | See Figure 2                | See Figure 2                      | HEK293 ZF |

Source: Gargalovic P, et al. Circ Heart Fail.

2021.[3][6]

## **Signaling Pathways**

Activation of the APJ receptor by **BMS-986224** triggers multiple downstream signaling pathways that are crucial for its cardiovascular effects. These pathways are primarily mediated through the coupling of the receptor to inhibitory G proteins (Gαi).[10][11]





Click to download full resolution via product page

APJ Receptor Signaling Pathway for BMS-986224

#### In Vivo Preclinical Studies

The efficacy of **BMS-986224** has been evaluated in rodent models, where it demonstrated beneficial cardiovascular effects consistent with APJ receptor agonism.

### **Acute Hemodynamic Effects in Anesthetized Rats**

In anesthetized, instrumented rats, short-term infusion of **BMS-986224** resulted in a dose-dependent increase in cardiac output and stroke volume, with minimal impact on heart rate and mean arterial pressure.[3][5] These effects were comparable to those observed with (Pyr1) apelin-13 and distinct from the  $\beta$ -adrenergic agonist dobutamine, which typically increases heart rate.[3]

Table 3: Acute Hemodynamic Effects of BMS-986224 Infusion in Anesthetized Rats

| Parameter                                                       | Change with BMS-<br>986224 | Change with (Pyr1)<br>apelin-13         | Change with Dobutamine |
|-----------------------------------------------------------------|----------------------------|-----------------------------------------|------------------------|
| Cardiac Output                                                  | Increased (10-15%)[3]      | Increased (similar to<br>BMS-986224)[3] | Increased              |
| Stroke Volume                                                   | Increased[5]               | Increased                               | Increased              |
| Heart Rate                                                      | No significant change[3]   | No significant change[3]                | Increased              |
| Mean Arterial Pressure                                          | Minimal change[3]          | Minimal change                          | Variable               |
| Source: Gargalovic P,<br>et al. Circ Heart Fail.<br>2021.[3][5] |                            |                                         |                        |

## **Chronic Efficacy in a Rat Model of Heart Failure**



In the renal hypertensive rat (RHR) model, which mimics certain aspects of heart failure with cardiac hypertrophy and reduced cardiac output, chronic oral administration of **BMS-986224** led to sustained improvements in cardiac function.[3]

Table 4: Effects of Chronic Oral BMS-986224 Administration in the RHR Model

| Parameter                                                 | Effect of BMS-986224                      |
|-----------------------------------------------------------|-------------------------------------------|
| Stroke Volume                                             | Increased to levels of healthy animals[3] |
| Cardiac Output                                            | Increased to levels of healthy animals[3] |
| Cardiac Hypertrophy                                       | No prevention[3]                          |
| Cardiac Fibrosis                                          | No prevention[3]                          |
| Source: Gargalovic P, et al. Circ Heart Fail.<br>2021.[3] |                                           |

Notably, the effects of **BMS-986224** on cardiac function were independent of blood pressure reduction and did not prevent adverse cardiac remodeling (hypertrophy and fibrosis), distinguishing its mechanism from that of renin-angiotensin system inhibitors like enalapril.[3][6]

## **Experimental Protocols**

The following are summaries of key experimental methodologies used in the preclinical characterization of **BMS-986224**.

#### **Radioligand Binding Assays**

- Objective: To determine the binding affinity (Ki) of BMS-986224 for the APJ receptor.
- Method:
  - Cell membranes were prepared from HEK293 cells stably expressing human, monkey, dog, or rat APJ receptors.
  - Membranes were incubated with a fixed concentration of [3H]apelin-13 and increasing concentrations of unlabeled BMS-986224 or (Pyr1) apelin-13.



- The reaction was incubated to allow for competitive binding.
- Bound and free radioligand were separated by filtration.
- Radioactivity of the filters was measured by liquid scintillation counting.
- Ki values were calculated using the Cheng-Prusoff equation.[3]



Click to download full resolution via product page

Radioligand Binding Assay Workflow

#### **cAMP Inhibition Assay**

- Objective: To measure the functional potency (EC50) of BMS-986224 in inhibiting adenylyl cyclase activity.
- Method:



- HEK293 cells expressing the APJ receptor were pre-treated with forskolin to stimulate cAMP production.
- Cells were then treated with varying concentrations of BMS-986224 or (Pyr1) apelin-13.
- Intracellular cAMP levels were measured using a suitable detection kit (e.g., HTRF-based).
- EC50 values were determined from the concentration-response curves.[3][12]

#### **β-Arrestin Recruitment Assay**

- Objective: To assess the ability of BMS-986224 to promote the recruitment of β-arrestin to the APJ receptor.
- Method:
  - A cell-based assay, such as the PathHunter assay (DiscoveRx), was used. This typically involves CHO-K1 cells co-expressing the APJ receptor fused to a β-galactosidase fragment and β-arrestin fused to the complementary enzyme fragment.
  - $\circ$  Upon agonist stimulation, the interaction of  $\beta$ -arrestin with the receptor brings the enzyme fragments together, forming an active enzyme.
  - The enzyme activity, which is proportional to β-arrestin recruitment, was measured using a chemiluminescent substrate.
  - EC50 values were derived from the dose-response data.[3][13]

## **ERK Phosphorylation Assay**

- Objective: To quantify the activation of the MAPK/ERK signaling pathway by BMS-986224.
- Method:
  - HEK293 cells expressing the APJ receptor were serum-starved and then stimulated with different concentrations of BMS-986224 or (Pyr1) apelin-13 for a defined period.



- Cells were lysed, and the levels of phosphorylated ERK (pERK) and total ERK were determined by an immunoassay (e.g., ELISA or Western blot).
- The ratio of pERK to total ERK was calculated to determine the extent of pathway activation.
- EC50 values were obtained from the concentration-response curves.

## **Clinical Development**

**BMS-986224** entered a Phase 1 clinical trial (NCT03281122) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with chronic heart failure with reduced ejection fraction.[14][15] This study was a randomized, double-blind, placebo-controlled, single and multiple ascending dose trial.[14] However, the trial was terminated, and the clinical development of **BMS-986224** was discontinued.[7]

#### Conclusion

BMS-986224 is a well-characterized, potent, and selective small-molecule agonist of the APJ receptor. Preclinical studies have demonstrated its ability to replicate the beneficial cardiovascular effects of the endogenous apelin peptide with the advantage of oral bioavailability.[3][6] It enhances cardiac function by increasing cardiac output and stroke volume without significantly affecting heart rate.[3][5] The comprehensive in vitro and in vivo data available for BMS-986224 provide a valuable foundation for understanding the therapeutic potential and mechanism of action of APJ receptor agonists in the context of cardiovascular disease, particularly heart failure. Despite the discontinuation of its clinical development, the information gathered on BMS-986224 remains a significant resource for researchers in the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. BMS-986224 Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Targeting the apelin system for the treatment of cardiovascular diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-986224 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. BMS-986224 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jicrcr.com [jicrcr.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. JCI Insight Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [BMS-986224: A Selective Apelin Receptor (APJ)
   Agonist for Cardiovascular Applications]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b6602765#bms-986224-as-a-selective-apj-receptor-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com